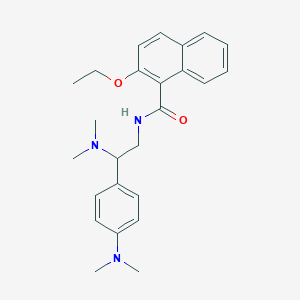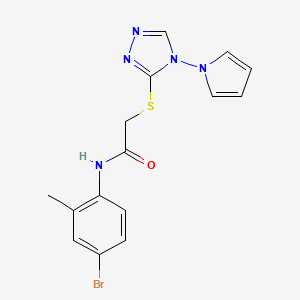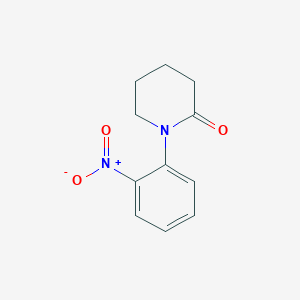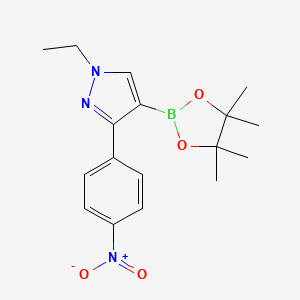
N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2-ethoxy-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2-ethoxy-1-naphthamide, commonly known as DDAO-EN, is a fluorescent dye that is widely used in scientific research. It is a member of the naphthamide family of dyes and is known for its high sensitivity, photostability, and low background fluorescence. DDAO-EN is used in a variety of applications, including fluorescence microscopy, flow cytometry, and high-throughput screening.
Wissenschaftliche Forschungsanwendungen
1. Crystal Structure and Conformational Analysis
- The compound shows interesting crystal structure features, where the N atom of the dimethylamino group is displaced from the plane of the naphthalene ring system. The ethoxy groups in the compound adopt zigzag conformations, and in the crystal, weak intermolecular hydrogen bonds form a three-dimensional network (Zhang, Qu, & Liu, 2009).
2. Tautomeric Reactions and Structural Investigations
- The compound is involved in tautomeric reactions involving proton transfer in certain derivatives, as studied through NMR spectroscopy and x-ray structure determination. These reactions and structures play a crucial role in understanding the chemical behavior of the compound (Olivieri, Wilson, Paul, & Curtin, 1989).
3. Potential in Alzheimer's Disease Research
- Derivatives of the compound, such as [18F]FDDNP, are used in conjunction with positron emission tomography to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients. This noninvasive technique is crucial for monitoring disease progression and evaluating treatment responses (Shoghi-Jadid et al., 2002).
4. Role in Antineoplastic Activity
- Structural modification studies of anthraquinones containing dimethylamino groups have shown that certain modifications can lead to improved antineoplastic activity. Understanding these structural-activity relationships is vital for developing more effective cancer therapies (Zee-Cheng, Podrebarac, Menon, & Cheng, 1979).
5. Applications in Nucleotide Chemistry
- The compound's derivatives are used in protecting the amino functions of the aglycone residues in nucleotides, showcasing its utility in the synthesis of monomeric building blocks for DNA and RNA (Wagner & Pfleiderer, 1997).
6. Electropolymerization Studies
- Studies on silicon naphthalocyanines with dimethylamino derivatives highlight the compound's role in electropolymerization processes, which are significant in developing advanced materials and coatings (Bıyıklıoğlu & Alp, 2017).
7. Interactions with Nanoparticles and Surfactants
- Research on the fluorescence quenching of quinoline dyes by silver nanoparticles and surfactants involves derivatives of the compound. These interactions are crucial for developing sensitive detection methods in analytical chemistry (Khan & Asiri, 2016).
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-ethoxynaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O2/c1-6-30-23-16-13-18-9-7-8-10-21(18)24(23)25(29)26-17-22(28(4)5)19-11-14-20(15-12-19)27(2)3/h7-16,22H,6,17H2,1-5H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDRPGQJGRCGER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C3=CC=C(C=C3)N(C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Chloro-N-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]acetamide](/img/structure/B2818293.png)

![N'-(4-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide](/img/structure/B2818296.png)
![3-(4-Methoxyphenyl)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]propan-1-one](/img/structure/B2818297.png)
![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-4-yl)acetamide](/img/structure/B2818299.png)


![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2818302.png)
![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2818305.png)